molecular formula C19H20N4O4 B11655882 4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-(morpholin-4-ylmethyl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11655882
M. Wt: 368.4 g/mol
InChI Key: JDMWMTZJRMUQRO-DEDYPNTBSA-N
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Description

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(MORPHOLIN-4-YL)METHYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of a morpholine ring, nitrophenyl group, and benzohydrazide moiety, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H20N4O4/c24-19(21-20-13-16-2-1-3-18(12-16)23(25)26)17-6-4-15(5-7-17)14-22-8-10-27-11-9-22/h1-7,12-13H,8-11,14H2,(H,21,24)/b20-13+

InChI Key

JDMWMTZJRMUQRO-DEDYPNTBSA-N

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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